5,6-Dibromohexahydro-2-benzofuran-1,3-dione
Overview
Description
5,6-Dibromohexahydro-2-benzofuran-1,3-dione: is a chemical compound with the molecular formula C8H8Br2O3 and a molecular weight of 311.96 g/mol . This compound is characterized by the presence of two bromine atoms attached to a hexahydro-2-benzofuran-1,3-dione core. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione typically involves the bromination of hexahydro-2-benzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: This would include the use of larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromohexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form hexahydro-2-benzofuran-1,3-dione derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex benzofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Substituted benzofuran derivatives.
Reduction Reactions: Reduced benzofuran derivatives.
Oxidation Reactions: Oxidized benzofuran derivatives.
Scientific Research Applications
Chemistry: 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various benzofuran derivatives, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of brominated benzofuran derivatives on biological systems. It helps in understanding the interactions of these compounds with biological targets .
Medicine: While not used directly in therapeutic applications, this compound is valuable in medicinal chemistry research for the development of new drugs. Its derivatives have shown potential in antimicrobial and anticancer studies .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in the synthesis of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is primarily studied in the context of its derivatives. These compounds interact with various molecular targets, including enzymes and receptors, through their brominated benzofuran core. The bromine atoms enhance the compound’s reactivity and binding affinity to biological targets, leading to various biological effects .
Comparison with Similar Compounds
- 5,6-Dichlorohexahydro-2-benzofuran-1,3-dione
- 5,6-Difluorohexahydro-2-benzofuran-1,3-dione
- 5,6-Diiodohexahydro-2-benzofuran-1,3-dione
Comparison: Compared to its halogenated analogs, 5,6-Dibromohexahydro-2-benzofuran-1,3-dione exhibits unique reactivity due to the presence of bromine atoms. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions with biological targets. This makes this compound particularly valuable in research applications where specific reactivity and binding properties are desired .
Properties
IUPAC Name |
5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFOVFKEUAKPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C1Br)Br)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946692 | |
Record name | 5,6-Dibromohexahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23893-84-7 | |
Record name | 5,6-Dibromohexahydro-1,3-isobenzofurandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23893-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromohexahydrophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23893-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5,6-Dibromohexahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromohexahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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